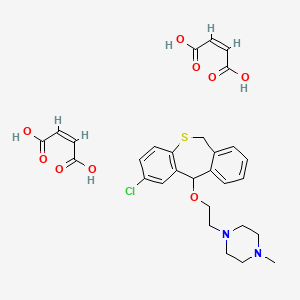
2-Chloro-11-(2-(4-methylpiperazino)ethoxy)-6,11-dihydrodibenzo(b,e)thiepin bis(maleate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-11-(2-(4-methylpiperazino)ethoxy)-6,11-dihydrodibenzo(b,e)thiepin bis(maleate) is a complex organic compound with significant applications in scientific research. It is primarily studied for its interactions with neurotransmitter receptors, particularly in the central nervous system. This compound is known for its high affinity and selectivity towards various receptor targets, making it a valuable tool in neuropharmacological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-11-(2-(4-methylpiperazino)ethoxy)-6,11-dihydrodibenzo(b,e)thiepin bis(maleate) involves multiple steps, starting from the appropriate dibenzo(b,e)thiepin derivative. The key steps include:
Chlorination: Introduction of the chlorine atom at the 2-position of the dibenzo(b,e)thiepin ring.
Etherification: Attachment of the 2-(4-methylpiperazino)ethoxy group through a nucleophilic substitution reaction.
Formation of Bis(maleate): The final step involves the formation of the bis(maleate) salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as recrystallization, chromatography, and filtration to obtain the pure compound.
Quality Control: Ensuring the final product meets the required purity and quality standards through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-11-(2-(4-methylpiperazino)ethoxy)-6,11-dihydrodibenzo(b,e)thiepin bis(maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-11-(2-(4-methylpiperazino)ethoxy)-6,11-dihydrodibenzo(b,e)thiepin bis(maleate) is extensively used in scientific research, particularly in the following fields:
Chemistry: Studying its chemical properties and reactions to develop new synthetic methodologies.
Biology: Investigating its interactions with biological molecules and its effects on cellular processes.
Medicine: Exploring its potential as a therapeutic agent for neurological disorders due to its receptor affinity.
Industry: Utilizing its unique properties in the development of new materials and chemical products.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with neurotransmitter receptors in the central nervous system. It acts as a ligand, binding to specific receptors and modulating their activity. The molecular targets include dopamine, serotonin, and other neurotransmitter receptors, which play crucial roles in regulating mood, cognition, and behavior .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate: Known for its high affinity towards dopamine D4 receptors.
2-Chloro-11-(4-methylpiperazino)dibenz[b,f]thiepin maleate: Similar structure but different receptor selectivity.
Uniqueness
2-Chloro-11-(2-(4-methylpiperazino)ethoxy)-6,11-dihydrodibenzo(b,e)thiepin bis(maleate) is unique due to its specific structural modifications, which confer distinct receptor binding properties and pharmacological effects. Its bis(maleate) form enhances its stability and solubility, making it more suitable for various research applications.
Propiedades
Número CAS |
96122-26-8 |
|---|---|
Fórmula molecular |
C29H33ClN2O9S |
Peso molecular |
621.1 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;1-[2-[(2-chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C21H25ClN2OS.2C4H4O4/c1-23-8-10-24(11-9-23)12-13-25-21-18-5-3-2-4-16(18)15-26-20-7-6-17(22)14-19(20)21;2*5-3(6)1-2-4(7)8/h2-7,14,21H,8-13,15H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Clave InChI |
PHVOBLDYJGIDNG-SPIKMXEPSA-N |
SMILES isomérico |
CN1CCN(CC1)CCOC2C3=C(SCC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CN1CCN(CC1)CCOC2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















